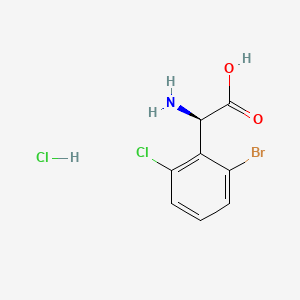
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a bromine and chlorine substituted phenyl ring attached to an amino acetic acid moiety. This compound is often used as a reference standard in pharmaceutical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions of the phenyl ring, respectively.
Amination: The brominated and chlorinated phenylacetic acid is then subjected to amination to introduce the amino group at the 2 position of the acetic acid moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large quantities of phenylacetic acid are brominated and chlorinated using industrial reactors.
Continuous Amination: The amination process is carried out in continuous flow reactors to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization and converted to its hydrochloride form.
化学反応の分析
Types of Reactions
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Dehalogenated compounds or amines.
科学的研究の応用
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug with a similar phenylacetic acid structure but different substituents.
2-(2,6-Dichlorophenylamino)benzeneacetic acid: Another compound with similar structural features but different halogenation pattern.
Uniqueness
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is unique due to its specific bromine and chlorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
特性
分子式 |
C8H8BrCl2NO2 |
|---|---|
分子量 |
300.96 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChIキー |
JAZBKQHOTJWLET-OGFXRTJISA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Br)[C@H](C(=O)O)N)Cl.Cl |
正規SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


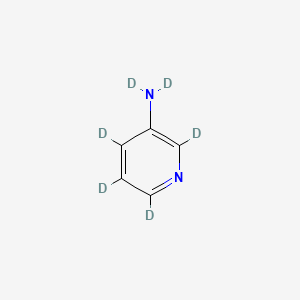
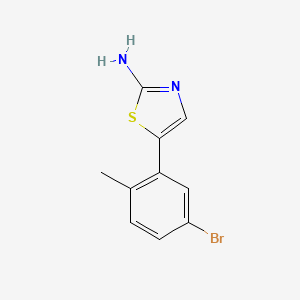
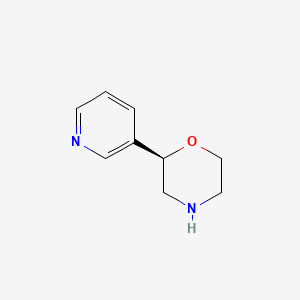

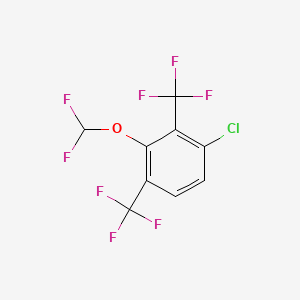
![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)
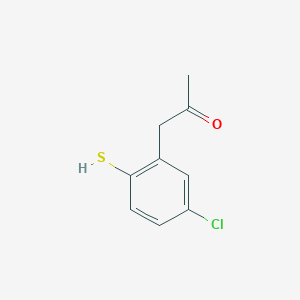
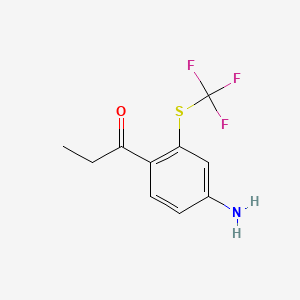
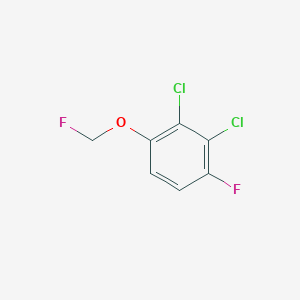

![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
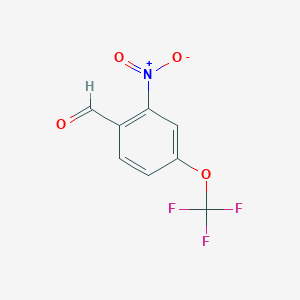
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)
